3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWJVAYDIFNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-33-0 | |
| Record name | Pyrrolidine, 3-[(2-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-nitrophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is usually purified through crystallization or other separation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or other functionalized pyrrolidine derivatives.
Scientific Research Applications
3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride
- CAS Registry Number : 1220016-33-0
- Molecular Formula : C₁₁H₁₅ClN₂O₃
- Molecular Weight : 258.70 g/mol
- Structural Features: The compound consists of a pyrrolidine ring substituted at the 3-position with a 2-nitrophenoxymethyl group, forming a hydrochloride salt.
Physicochemical Properties :
- Limited data are available for this compound, but its hydrochloride form suggests hygroscopicity (common for such salts). No explicit melting point or solubility data are reported in the provided evidence.
Comparison with Structurally Similar Compounds
Enantiomeric Analogs: (R)- and (S)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
- Key Differences: Substituent Linkage: The target compound has a methylenephenoxy group (-CH₂-O-C₆H₃(NO₂)), whereas these analogs feature a direct phenoxy linkage (-O-C₆H₃(NO₂)) at the pyrrolidine 3-position . Molecular Weight: The methylene group increases the molecular weight by ~14 g/mol compared to the analogs (258.70 vs. ~244.67–244.68 g/mol) . Stereochemistry: The (R)- and (S)-enantiomers (CAS 1286207-33-7 and 1286207-04-2, respectively) highlight the role of chirality in biological activity, though specific data are unavailable .
Implications :
- The methylene spacer in the target compound may enhance lipophilicity , improving membrane permeability in drug design.
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6)
- Structural Contrast: The benzyloxy substituent (-O-CH₂-C₆H₄(CH₃)) replaces the nitro-phenoxymethyl group, introducing a methylbenzyl moiety. Electronic Effects: The methyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
Functional Implications :
- The methyl group may enhance hydrophobicity , favoring interactions with lipophilic targets .
Biological Activity
3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride is an organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring and a nitrophenoxy moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is C₁₁H₁₄ClN₂O₃. The synthesis typically involves the reaction of 2-nitrophenol with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The synthesis conditions are crucial for achieving high purity and yield, often requiring controlled temperatures and pH levels.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. The nitro group can undergo reduction to an amino group under specific conditions, potentially altering the compound's reactivity and biological interactions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenoxy group may enhance these effects by facilitating interactions with cellular targets involved in proliferation and survival pathways.
- Anticonvulsant Properties : Similar pyrrolidine derivatives have been evaluated for their anticonvulsant activity. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can influence efficacy against seizure models .
- Antibacterial Effects : Some studies have explored the antibacterial properties of related compounds, suggesting that structural features like electron-withdrawing groups may enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant cytotoxicity in cancer cell lines | , |
| Anticonvulsant | Effective in animal models | |
| Antibacterial | Notable efficacy against various bacteria |
Notable Research
- Antitumor Efficacy : A study examining the cytotoxic effects of pyrrolidine derivatives found that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics in certain cancer cell lines, indicating potential as lead compounds for drug development .
- Anticonvulsant Activity : In a series of experiments conducted on animal models, certain analogs demonstrated significant reductions in seizure frequency compared to control groups, highlighting their potential as new anticonvulsant agents .
- Mechanistic Insights : Molecular dynamics simulations have been employed to elucidate the binding interactions between these compounds and their biological targets, revealing critical insights into their mechanism of action at the molecular level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
